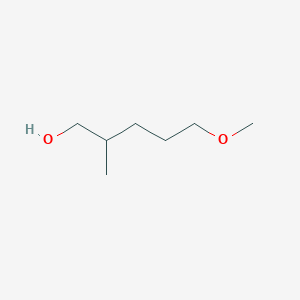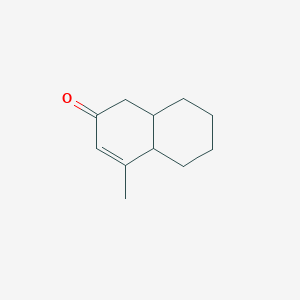
4-methyl-4a,5,6,7,8,8a-hexahydro-1H-naphthalen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-4a,5,6,7,8,8a-hexahydro-1H-naphthalen-2-one is an organic compound with a complex bicyclic structure It is a derivative of naphthalene, characterized by the presence of a methyl group and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-4a,5,6,7,8,8a-hexahydro-1H-naphthalen-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the hydrogenation of 4-methyl-1-tetralone, which can be achieved using a palladium catalyst under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the desired product. The reaction conditions are carefully controlled to ensure the selective formation of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding alcohols or carboxylic acids.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.
Major Products
Oxidation: Formation of 4-methyl-4a,5,6,7,8,8a-hexahydro-1H-naphthalen-2-ol or 4-methyl-4a,5,6,7,8,8a-hexahydro-1H-naphthalen-2-carboxylic acid.
Reduction: Formation of 4-methyl-4a,5,6,7,8,8a-hexahydro-1H-naphthalen-2-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-methyl-4a,5,6,7,8,8a-hexahydro-1H-naphthalen-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.
Wirkmechanismus
The mechanism of action of 4-methyl-4a,5,6,7,8,8a-hexahydro-1H-naphthalen-2-one involves its interaction with specific molecular targets. The ketone group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-isopropenyl-4,8a-dimethyl-4a,5,6,7,8,8a-hexahydro-1H-naphthalen-2-one
- 2(1H)-naphthalenone, 3,5,6,7,8,8a-hexahydro-4,8a-dimethyl-6-(1-methylethenyl)-
- ®-(-)-4,4a,5,6,7,8-hexahydro-4a-methyl-2(3H)-naphthalenone
Uniqueness
4-methyl-4a,5,6,7,8,8a-hexahydro-1H-naphthalen-2-one is unique due to its specific substitution pattern and the presence of a ketone functional group
Eigenschaften
Molekularformel |
C11H16O |
|---|---|
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
4-methyl-4a,5,6,7,8,8a-hexahydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C11H16O/c1-8-6-10(12)7-9-4-2-3-5-11(8)9/h6,9,11H,2-5,7H2,1H3 |
InChI-Schlüssel |
NKOGNDOACUXLEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)CC2C1CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Chlorobenzyl)sulfanyl]ethyl thiocyanate](/img/structure/B14729125.png)
![Methyl 2-[(7-methoxy-2-oxo-chromene-3-carbonyl)amino]benzoate](/img/structure/B14729130.png)
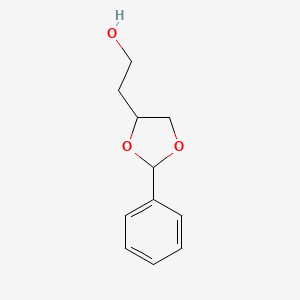
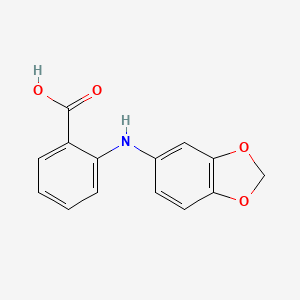


![2-[Ethyl(9h-fluoren-9-yl)amino]ethyl hydrogen sulfate](/img/structure/B14729166.png)
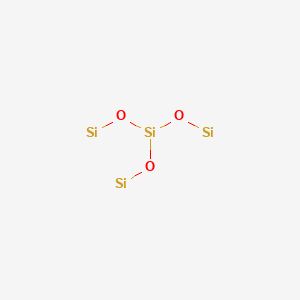

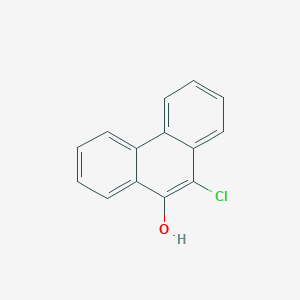
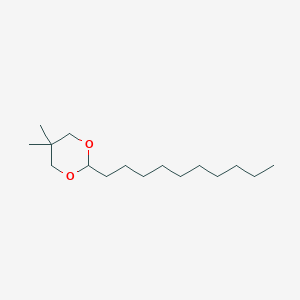
![7-{[(e)-{4-[(e)-(4-Ethoxyphenyl)diazenyl]phenyl}methylidene]amino}-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B14729188.png)
